molecular formula C7H14ClNO2 B8228349 (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride

Cat. No.: B8228349
M. Wt: 179.64 g/mol
InChI Key: LXJYZWQKASXRGR-RGMNGODLSA-N
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Description

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride is a non-proteinogenic amino acid derivative characterized by a cyclobutyl ring attached to the β-carbon of a propanoic acid backbone. The compound’s stereochemistry (S-configuration) and the cyclobutyl substituent confer unique steric and electronic properties, making it valuable in pharmaceutical research, particularly in drug design targeting enzymes or receptors sensitive to rigid, small-ring systems. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug formulations .

Properties

IUPAC Name

(3S)-3-amino-3-cyclobutylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJYZWQKASXRGR-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nitroalkane Intermediate Pathway

This method, adapted from WO2013190509A2 and US20090312571A1, proceeds via nitroalkane intermediates:

  • Oxidation of Tetramethylene Methanol (A → B)

    • Reagent : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 0.02 eq), NaOCl (1.15 eq), KBr (0.24 eq) in CH₂Cl₂.

    • Conditions : 0–5°C, 2–4 h.

    • Yield : 85–92% of tetramethylene formaldehyde (B).

  • Henry Reaction (B → C)

    • Reagent : Nitromethane (1.2 eq), triethylamine (0.3 eq) in toluene.

    • Conditions : 20–25°C, 12–24 h.

    • Yield : 78–85% of nitro-alcohol (C).

  • Acetylation and Reduction (C → E)

    • Acetylation : Acetic anhydride (1.35 eq), DMAP (catalytic) in CH₂Cl₂.

    • Reduction Options :

      • Hydrogenation : 5% Pd/C, H₂ (40–60 psi), 60°C, 90% yield.

      • NaBH₄ Reduction : PEG-400 or t-BuOH solvent, 20–25°C, 82–88% yield.

  • Coupling with Glyoxylic Acid (E → F)

    • Reagent : Glyoxylic acid monohydrate (2.7 eq), triethylamine in MeOH.

    • Conditions : 0–20°C, 6–12 h.

    • Yield : 75–80% of nitro-hydroxy acid (F).

  • Hydrogenation to Amino-Hydroxy Acid (F → FA)

    • Catalyst : 10% Pd/C, H₂ (50 psi), MeOH.

    • Conditions : 60°C, 8–10 h.

    • Yield : 88–93% of amino-hydroxy acid (FA).

  • Esterification and Amidation (FA → G)

    • Esterification : p-TsOH (1.2 eq), MeOH reflux, 85–90% yield of methyl ester (FF).

    • Amidation : NH₃/MeOH, 0–5°C, followed by Boc protection (1.4 eq Boc₂O, 0.67 eq K₂CO₃), 75–80% yield.

  • HCl Salt Formation (G → Target)

    • Conditions : 6M HCl in MeOH, 50–60°C, 3–5 h.

    • Purity : >99% enantiomeric excess (ee) via chiral HPLC.

Route 2: Dynamic Kinetic Resolution

CN101610991A describes enantioselective synthesis using chiral auxiliaries:

  • Diastereomeric Salt Formation

    • Reagent : Racemic nitro-hydroxy acid (F) + benzylamine (1.1 eq) in EtOAc.

    • Conditions : 0–5°C, precipitation of (S)-enantiomer benzylamine salt (F'-BA).

    • Yield : 45–50% (98% ee).

  • Acidification and Reduction

    • Steps : HCl treatment → hydrogenation → esterification → Boc protection.

    • Overall Yield : 65–70%.

Critical Process Parameters

Table 1: Comparison of Key Reaction Conditions

StepCatalyst/SolventTemperature (°C)Yield (%)ee (%)
TEMPO OxidationTEMPO/NaOCl0–590
Henry ReactionTEA/Toluene20–2582
NaBH₄ ReductionPEG-4002085
Hydrogenation (F→FA)Pd/C/MeOH6092
Dynamic ResolutionBenzylamine/EtOAc0–54898

Stereochemical Control

  • Chiral Resolution : Benzylamine or dicyclohexylamine (DCHA) preferentially crystallizes the (S)-enantiomer, achieving >98% ee.

  • Asymmetric Catalysis : Pd-catalyzed hydrogenation with chiral ligands (e.g., BINAP) reported in [US20090312571A1] affords 90–95% ee.

Industrial Scalability Challenges

  • Cost of TEMPO : High catalyst loading (0.02 eq) increases production costs.

  • Pd/C Recovery : Efficient catalyst recycling needed for cost-effective hydrogenation.

  • Waste Management : Acetic anhydride and PEG-400 require specialized disposal protocols.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, while alcohols and acids are used for esterification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein structure.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The compound belongs to a family of β-amino acids with cyclic substituents. Key analogs include:

Compound Name Cyclic Substituent Substituent Position Molecular Weight (g/mol) Key Features Reference
(S)-3-Amino-3-cyclobutylpropanoic acid HCl Cyclobutyl β-carbon ~193.67 High rigidity, compact structure
(S)-3-Amino-3-cyclopentylpropanoic acid HCl Cyclopentyl β-carbon ~207.70 Larger ring size, increased lipophilicity
3-Aminocyclopentanecarboxylic acid HCl Cyclopentane α-carbon ~163.62 Amino group on cyclopentane ring
(S)-3-Amino-3-phenylpropionic acid HCl Phenyl β-carbon ~215.68 Aromatic ring, π-π stacking potential
(S)-3-Amino-3-(3-chlorophenyl)propanoic acid 3-Chlorophenyl β-carbon ~215.66 Electron-withdrawing substituent

Key Observations :

  • Electronic Effects : Chlorophenyl derivatives (e.g., from ) introduce electron-withdrawing effects, altering acidity and hydrogen-bonding capacity compared to unsubstituted phenyl or cycloalkyl groups .
  • Solubility : Hydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for in vivo applications. However, cyclopentyl and phenyl analogs may exhibit lower solubility than the cyclobutyl variant due to increased hydrophobicity .

Functional and Pharmacological Comparisons

Enzyme Inhibition Potential

While direct data on the target compound’s inhibitory activity are unavailable, structural analogs like Raloxifene hydrochloride () and Berberine hydrochloride () demonstrate that hydrochloride salts enhance bioavailability and enzyme interaction. The cyclobutyl group’s compactness may mimic transition states in enzyme catalysis, similar to Saquinavir mesylate, a protease inhibitor with a rigid bicyclic structure () .

Stability and Reactivity

The acid stability of hydrochloride salts varies with substituents. For example, Nicardipine Hydrochloride () shows pH-dependent stability, suggesting that the cyclobutyl analog’s stability in acidic environments (e.g., gastric fluid) should be empirically verified .

Biological Activity

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This compound is structurally related to other amino acids and has been studied for its effects on various biological systems, including its role as a modulator of neurotransmitter systems and its antimicrobial properties.

Chemical Structure and Properties

The chemical structure of (S)-3-amino-3-cyclobutylpropanoic acid hydrochloride is characterized by a cyclobutane ring attached to an amino acid backbone. Its molecular formula is C7H13NO2C_7H_{13}NO_2, and it possesses a molecular weight of approximately 143.18 g/mol. The compound is soluble in water and exhibits basic properties due to the amino group.

Neuropharmacological Effects

Research indicates that (S)-3-amino-3-cyclobutylpropanoic acid hydrochloride may influence neurotransmitter systems, particularly glutamate receptors. Studies have shown that compounds with similar structures can act as selective modulators of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. For instance, a related compound was found to inhibit the production of amyloid-beta (Aβ) peptides in neuroglioma cells, suggesting potential implications for Alzheimer's disease treatment .

Table 1: Summary of Neuropharmacological Effects

CompoundEffectIC50 (nM)Reference
EVP-0015962Decreased Aβ42 levels67 ± 5
(S)-3-Amino-3-cyclobutylpropanoic acidNMDA receptor modulationTBDTBD

Antimicrobial Activity

(S)-3-amino-3-cyclobutylpropanoic acid hydrochloride has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound exhibit significant activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) reported for related compounds range from 1 to 64 µg/mL against various pathogens, indicating a promising spectrum of activity .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Compound Reference
S. aureus1 - 8
E. faecalis0.5 - 2
E. coli16
K. pneumoniae>64

Case Studies

In one notable study, the effects of (S)-3-amino-3-cyclobutylpropanoic acid were assessed in vitro using various bacterial strains. The findings revealed that while some derivatives exhibited robust antimicrobial activity, others showed limited efficacy, underscoring the importance of structural modifications in enhancing biological activity .

Another investigation focused on the neuroprotective potential of similar compounds in animal models of neurodegeneration. Chronic administration resulted in decreased levels of inflammatory markers and Aβ aggregates, suggesting a protective effect against neurodegenerative processes .

Q & A

Q. What are the optimal synthetic routes for (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride in laboratory settings?

The synthesis typically involves enantioselective methods such as Michael addition or catalytic asymmetric hydrogenation. For cyclobutyl derivatives, a multi-step approach is recommended:

  • Step 1 : React cyclobutanecarboxylic acid with ammonia to form the corresponding amide.
  • Step 2 : Reduce the amide using palladium on carbon (Pd/C) in methanol/ethanol under hydrogen atmosphere.
  • Step 3 : Hydrolyze the intermediate under acidic conditions to yield the free amino acid, followed by HCl treatment to form the hydrochloride salt .
  • Purification : Use recrystallization or preparative HPLC to ensure ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the enantiomeric purity of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride?

  • Chiral HPLC : Employ a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Retention time differences ≥2 minutes confirm high enantiomeric excess (ee >99%) .
  • NMR Spectroscopy : Use Mosher’s acid derivatives to assess stereochemical integrity via 19F^{19}\text{F} or 1H^{1}\text{H} NMR shifts .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values for validation .

Q. What solubility and stability considerations are critical for handling this compound in aqueous buffers?

  • Solubility : The hydrochloride salt is highly soluble in water (>50 mg/mL at 25°C) but precipitates in organic solvents like DMSO. Adjust pH to 5–6 for optimal stability .
  • Storage : Store lyophilized at -20°C; avoid repeated freeze-thaw cycles to prevent racemization .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to minimize racemization during scale-up?

  • Catalyst Selection : Use (R)-BINAP-ligated ruthenium catalysts for asymmetric hydrogenation, achieving >98% ee .
  • Reaction Conditions : Maintain temperatures ≤40°C and use degassed solvents to suppress radical-mediated racemization .
  • In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Process Intensification : Adopt continuous flow reactors with immobilized enzymes or catalysts to enhance reproducibility .
  • Quality Control : Perform in-process checks (e.g., LC-MS) at critical stages (amide formation, reduction) to identify deviations early .
  • Statistical Design : Apply Design of Experiments (DoE) to optimize reagent stoichiometry and reaction time .

Q. How does the cyclobutyl ring conformation influence the compound’s interaction with biological targets compared to cyclopentyl or aromatic analogs?

  • Steric Effects : The strained cyclobutyl ring enhances binding affinity to rigid enzyme pockets (e.g., proteases) by reducing conformational entropy loss.
  • Electronic Effects : The cyclobutyl group’s sp3^3-hybridized carbons modulate electron density at the amino acid backbone, altering hydrogen-bonding patterns with receptors .
  • Case Study : Cyclobutyl derivatives show 3–5× higher inhibitory activity against MMP-3 compared to cyclopentyl analogs due to improved shape complementarity .

Q. How can contradictory data on the compound’s metabolic stability be resolved in preclinical studies?

  • In Vitro Assays : Compare hepatocyte clearance rates across species (human vs. rodent) to identify species-specific metabolism .
  • Isotope Labeling : Use 14C^{14}\text{C}-labeled compound to track metabolic pathways and identify unstable metabolites via LC-MS/MS .
  • Structural Modifications : Introduce deuterium at α-carbon positions to slow oxidative deamination, improving half-life .

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